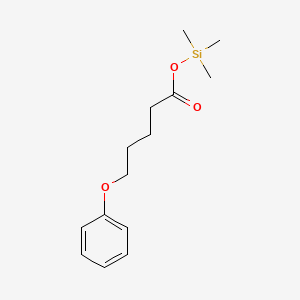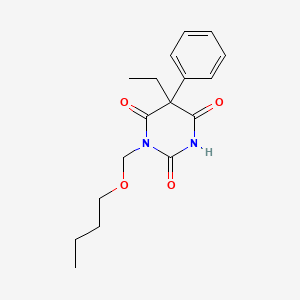
Barbituric acid, 1-(butoxymethyl)-5-ethyl-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid typically involves the reaction of ethyl phenylmalonate with urea in the presence of a base, followed by the introduction of a butoxymethyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the butoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of barbiturates and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a tool in neurobiology research.
Medicine: Explored for its sedative and hypnotic properties, as well as its potential use in anesthesia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
作用机制
The mechanism of action of 1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound induces sedation and hypnosis. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels, leading to hyperpolarization of neurons.
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.
Secobarbital: Known for its use in anesthesia and as a short-acting sedative.
Thiopental: Used primarily for induction of anesthesia due to its rapid onset of action.
Uniqueness
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the butoxymethyl group may influence its solubility, metabolism, and overall efficacy compared to other barbiturates.
属性
CAS 编号 |
50884-84-9 |
|---|---|
分子式 |
C17H22N2O4 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
1-(butoxymethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H22N2O4/c1-3-5-11-23-12-19-15(21)17(4-2,14(20)18-16(19)22)13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,18,20,22) |
InChI 键 |
SCVDLQPDZIQFRK-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


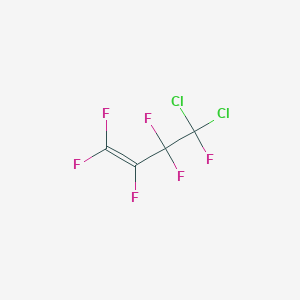

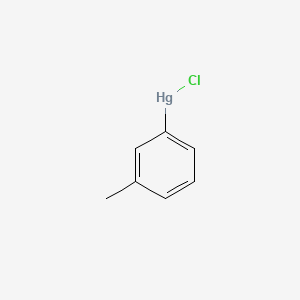
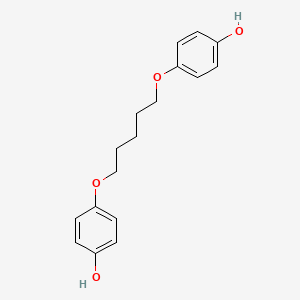

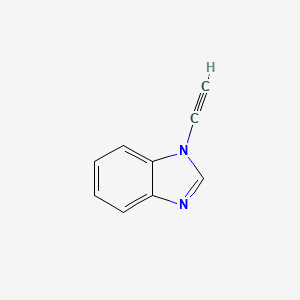
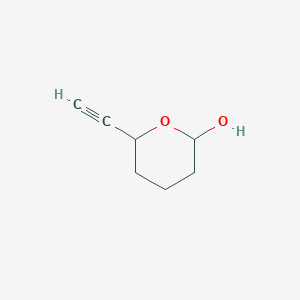
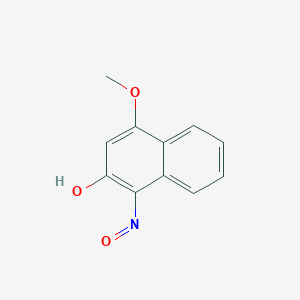
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
![4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine](/img/structure/B13815070.png)
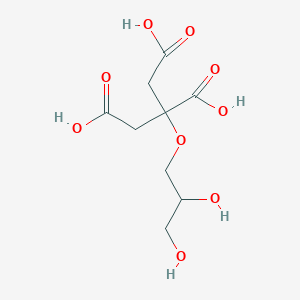
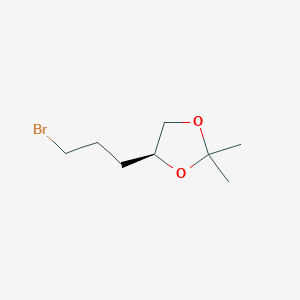
![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
